molecular formula C6H9F3O2 B6202416 3-(trifluoromethyl)oxan-3-ol CAS No. 1341352-20-2

3-(trifluoromethyl)oxan-3-ol

Cat. No.: B6202416
CAS No.: 1341352-20-2
M. Wt: 170.1
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Description

Contextualization within the Chemistry of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic systems represent a cornerstone of modern drug discovery and materials science. The introduction of fluorine into heterocyclic scaffolds can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. mdpi.commdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to the molecule. mdpi.com

The oxane (tetrahydropyran) ring is a common motif in numerous natural products and biologically active compounds. uni.lu Its non-planar, saturated structure provides a three-dimensional scaffold that can be strategically functionalized. The presence of the oxygen atom within the ring can also participate in hydrogen bonding, further influencing molecular interactions.

By combining the structural features of a tetrahydropyran (B127337) ring with a trifluoromethyl group, 3-(trifluoromethyl)oxan-3-ol emerges as a compelling building block. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, can significantly alter the electronic environment and conformational preferences of the oxane ring system. mdpi.com This strategic fluorination is a key tool for fine-tuning the properties of heterocyclic compounds for various applications.

Significance of Trifluoromethylated Alcohol Architectures in Modern Organic Synthesis

Trifluoromethylated alcohols are a class of compounds that have garnered considerable attention in organic synthesis due to the unique properties imparted by the trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group significantly increases the acidity of the adjacent hydroxyl proton, making these alcohols valuable as catalysts and as intermediates in a variety of chemical transformations. beilstein-journals.org

The synthesis of trifluoromethylated alcohols can be challenging, often requiring specialized reagents and reaction conditions. Common methods include the nucleophilic trifluoromethylation of carbonyl compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3). beilstein-journals.org The development of efficient and stereoselective methods for the synthesis of trifluoromethylated alcohols remains an active area of research.

These architectures serve as crucial building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The presence of the trifluoromethylated alcohol moiety can enhance the biological activity and pharmacokinetic profile of a drug candidate. For instance, the increased acidity can lead to stronger hydrogen bonding interactions with biological targets.

Overview of Current Research Trajectories for 3-(trifluoromethyl)oxan-3-ol

While specific, in-depth research literature solely focused on 3-(trifluoromethyl)oxan-3-ol is limited, its structural motifs suggest several potential research trajectories. Based on the applications of closely related compounds and the general trends in the field, the following areas are of likely interest:

Medicinal Chemistry: Given the prevalence of fluorinated heterocycles in pharmaceuticals, 3-(trifluoromethyl)oxan-3-ol is a prime candidate for investigation as a scaffold or intermediate in drug discovery. Research on the related compound, 3-(trifluoromethyl)oxan-4-one, has indicated potential cytotoxic effects against cancer cell lines and inhibitory activity against enzymes like cyclooxygenase (COX-2). This suggests that derivatives of 3-(trifluoromethyl)oxan-3-ol could be explored for similar biological activities.

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance potency and metabolic stability. Therefore, derivatives of 3-(trifluoromethyl)oxan-3-ol could be synthesized and screened for potential agrochemical applications.

Materials Science: The unique properties of fluorinated compounds, such as thermal stability and hydrophobicity, make them attractive for the development of new materials. 3-(Trifluoromethyl)oxan-3-ol could serve as a monomer or building block for the synthesis of fluorinated polymers or other materials with tailored properties.

Catalysis: As a trifluoromethylated alcohol, this compound has the potential to act as a catalyst or a chiral ligand in asymmetric synthesis, leveraging the increased acidity of its hydroxyl group.

Future research will likely focus on the development of efficient synthetic routes to 3-(trifluoromethyl)oxan-3-ol and its derivatives, followed by a thorough evaluation of their physical, chemical, and biological properties to unlock their full potential in various scientific disciplines.

Data Tables

Table 1: Chemical Identifiers for 3-(trifluoromethyl)oxan-3-ol

IdentifierValue
IUPAC Name 3-(Trifluoromethyl)oxan-3-ol
CAS Number 1341352-20-2
Molecular Formula C6H9F3O2
Molecular Weight 170.13 g/mol
InChI InChI=1S/C6H9F3O2/c7-6(8,9)5(10)2-1-3-11-4-5/h10H,1-4H2
InChIKey SOPGZIYGNDDLON-UHFFFAOYSA-N
SMILES OC1(C(F)(F)F)COCCC1

Data sourced from PubChem and other chemical supplier databases. uni.lubldpharm.com

Properties

CAS No.

1341352-20-2

Molecular Formula

C6H9F3O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

Reactivity and Transformation Chemistry of 3 Trifluoromethyl Oxan 3 Ol

Chemical Reactivity of the Tertiary Alcohol Functionality

The hydroxyl group at the C3 position is a tertiary alcohol, which inherently possesses distinct reactivity compared to primary or secondary alcohols. Steric hindrance and the lack of an α-hydrogen atom are key factors governing its chemical transformations. The adjacent trifluoromethyl group further modulates this reactivity through its strong electron-withdrawing inductive effect.

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols like 3-(trifluoromethyl)oxan-3-ol with carboxylic acids is generally challenging under standard Fischer esterification conditions due to steric hindrance around the hydroxyl group and the propensity for elimination reactions under acidic conditions. However, alternative methods can be employed to achieve this transformation. The use of more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can facilitate the formation of the corresponding ester.

Reaction Reagents General Observations for Tertiary Alcohols
EsterificationCarboxylic Acid (R-COOH), Acid CatalystInefficient; prone to elimination.
EsterificationAcid Anhydride ((RCO)₂O) or Acyl Chloride (RCOCl), Base (e.g., Pyridine)Generally effective for sterically hindered alcohols.

Etherification: The synthesis of ethers from 3-(trifluoromethyl)oxan-3-ol also requires specific strategies. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often not feasible for tertiary alkoxides due to their strong basicity, which favors elimination of the alkyl halide. However, methods for the direct O-trifluoromethylation of tertiary alcohols have been developed. For instance, a silver-mediated oxidative O-trifluoromethylation using trimethylsilane (B1584522) (TMSCF₃) has been shown to be effective for a range of primary, secondary, and tertiary alcohols. acs.orgnih.gov This suggests a potential route to synthesize the corresponding trifluoromethyl ether of 3-(trifluoromethyl)oxan-3-ol.

Reaction Reagents Applicability to Tertiary α-CF₃ Alcohols
O-TrifluoromethylationTMSCF₃, Silver Catalyst (e.g., AgOTf), OxidantReported to be effective for tertiary alcohols. acs.orgnih.govchemrevlett.comresearchgate.net
General EtherificationAlkyl Halide, Strong Base (Williamson)Prone to elimination; generally not suitable.

Oxidation Reactions

Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions that typically cleave a C-H bond. The presence of the electron-withdrawing trifluoromethyl group in 3-(trifluoromethyl)oxan-3-ol is expected to further increase the activation barrier for oxidation, making this transformation even more difficult. thieme.de While methods exist for the oxidation of secondary α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones, thieme.dersc.orgresearchgate.netbohrium.com these are not applicable to tertiary systems. Oxidation of 3-(trifluoromethyl)oxan-3-ol would likely require harsh conditions that could lead to the cleavage of carbon-carbon bonds and degradation of the oxane ring.

Nucleophilic Substitution Reactions at the Hydroxyl Group

The direct displacement of the hydroxyl group of an alcohol by a nucleophile is unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. reactory.app For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, typically by protonation under acidic conditions to form an oxonium ion, which can depart as a water molecule. libretexts.org

For tertiary alcohols such as 3-(trifluoromethyl)oxan-3-ol, this process would proceed through an Sₙ1-type mechanism involving the formation of a tertiary carbocation intermediate. libretexts.org However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize the carbocation, making its formation energetically unfavorable. Consequently, Sₙ1 reactions at this position are expected to be very slow. Furthermore, any carbocation that does form would be susceptible to competing elimination reactions, leading to the formation of an alkene.

Influence of the Trifluoromethyl Group on Oxane Ring Conformation and Reactivity

The oxane ring typically adopts a stable chair conformation. The introduction of a bulky and highly electronegative trifluoromethyl group at the C3 position is expected to have a profound impact on the conformational equilibrium of the ring.

The trifluoromethyl group is sterically demanding and will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at C5 and the ring oxygen's lone pairs. The hydroxyl group, being smaller, might occupy either an axial or equatorial position, leading to a mixture of diastereomeric chair conformers. The exact conformational preference would be determined by a balance of steric and stereoelectronic effects, including the gauche effect between the C-O and C-CF₃ bonds. The electron-withdrawing nature of the CF₃ group can also influence the bond lengths and angles within the oxane ring and affect the basicity of the ring oxygen. nih.gov This altered electronic character can, in turn, influence the ring's susceptibility to reactions involving the ether oxygen, such as coordination with Lewis acids.

Effect Description
Steric Influence The bulky CF₃ group is expected to strongly favor an equatorial position to avoid 1,3-diaxial strain.
Electronic Influence The strong electron-withdrawing nature of the CF₃ group deactivates the adjacent tertiary alcohol and can influence the electron density of the entire oxane ring, including the ether oxygen.
Conformational Lock The significant energetic preference for an equatorial CF₃ group may "lock" the ring into a specific chair conformation, influencing the reactivity of other substituents.

Ring-Opening and Rearrangement Reactions

The tetrahydropyran (B127337) ring is a relatively stable cyclic ether and is generally resistant to ring-opening reactions except under strongly acidic conditions. For 3-(trifluoromethyl)oxan-3-ol, any acid-catalyzed ring-opening would likely be initiated by protonation of the ether oxygen. This would be followed by nucleophilic attack at either C2 or C6. The presence of the electron-withdrawing trifluoromethyl group at C3 might influence the regioselectivity of such an attack.

Rearrangement reactions involving the tertiary alcohol are also a possibility under acidic conditions. As mentioned in section 3.1.3, the formation of a tertiary carbocation at C3 is disfavored. However, if formed, it could potentially undergo rearrangement, although predicting the specific outcome would require detailed mechanistic studies.

Further Functionalization Strategies on the Oxane Ring System

Beyond reactions involving the tertiary alcohol, functionalization of the oxane ring itself would likely involve reactions at the C-H bonds. Free-radical halogenation, for example, could potentially introduce a halogen atom at positions remote from the deactivating influence of the trifluoromethyl group and the ether oxygen. However, such reactions often lack selectivity. More controlled functionalization would likely require the pre-installation of other functional groups on the oxane ring during its synthesis. Given the lack of specific literature on 3-(trifluoromethyl)oxan-3-ol, any proposed functionalization strategies remain speculative and would need to be developed experimentally.

Computational and Theoretical Investigations of 3 Trifluoromethyl Oxan 3 Ol

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-(trifluoromethyl)oxan-3-ol is significantly influenced by the presence of highly electronegative fluorine atoms and two oxygen atoms. The trifluoromethyl (-CF3) group acts as a potent electron-withdrawing group through a strong inductive effect (-I), polarizing the electron density of the molecule. The hydroxyl (-OH) group and the ether oxygen within the oxane ring also contribute to the electronic environment through their electronegativity and the presence of non-bonding lone pair electrons.

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule in a set of delocalized orbitals. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org

For 3-(trifluoromethyl)oxan-3-ol, the HOMO is expected to be primarily localized on the non-bonding p-orbitals of the two oxygen atoms (hydroxyl and ether), as these are the highest energy electrons. The LUMO is likely to be an antibonding sigma orbital (σ*) associated with the C-F or C-O bonds, given the high electronegativity of the fluorine and oxygen atoms. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org DFT calculations are commonly employed to determine the energies and spatial distributions of these orbitals. nih.govijcce.ac.ir

Table 1: Predicted Characteristics of Frontier Molecular Orbitals for 3-(trifluoromethyl)oxan-3-ol
Molecular OrbitalExpected Primary CharacterPredicted Energy LevelRole in Reactivity
HOMONon-bonding (n) orbitals of oxygen atomsHighSite of electron donation (nucleophilic character)
LUMOAntibonding (σ*) orbitals of C-F and C-O bondsLowSite of electron acceptance (electrophilic character)
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate to LargeIndicator of kinetic stability and resistance to electronic excitation

Conformational Analysis and Energy Minima via Quantum Mechanical Calculations

The three-dimensional structure of 3-(trifluoromethyl)oxan-3-ol is not static; the oxane ring can adopt several conformations. Quantum mechanical calculations, particularly methods based on Density Functional Theory (DFT), are essential for identifying the stable conformers and determining their relative energies to find the global energy minimum. nii.ac.jp These calculations involve optimizing the geometry of each possible conformer and calculating its single-point energy.

Like cyclohexane (B81311), the six-membered oxane ring can exist in several key conformations, principally the chair, boat, and twist-boat (or skew-boat) forms. Theoretical calculations consistently show that for unsubstituted six-membered rings, the chair conformation is the most stable due to minimized angle and torsional strain. rsc.org The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds, making it a high-energy transition state rather than a stable conformer. The twist-boat conformation alleviates some of this strain and represents a local energy minimum, but it is still significantly less stable than the chair form.

Table 2: General Relative Energies of Unsubstituted Oxane Conformations
ConformationRelative Energy (kJ/mol)Stability
Chair0.0 (Reference)Global Minimum
Twist-Boat~23Local Minimum
Boat~28Transition State

Note: Values are approximate and based on analogous cyclohexane systems. The presence of substituents on 3-(trifluoromethyl)oxan-3-ol will modify these energies.

In the stable chair conformation, substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). lumenlearning.com For 3-(trifluoromethyl)oxan-3-ol, the two substituents (-CF3 and -OH) are on the same carbon atom (C3). This means that in any chair conformation, one substituent must be axial and the other must be equatorial. A ring-flip process interconverts the two possible chair forms, swapping the axial and equatorial positions. lumenlearning.com

The relative stability of these two chair conformers is determined by steric interactions. Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms on the same side of the ring. msu.edu The trifluoromethyl group is significantly larger than the hydroxyl group. Computational studies on substituted cyclohexanes have demonstrated a strong preference for the -CF3 group to occupy an equatorial position. nih.gov Therefore, the conformer with an equatorial trifluoromethyl group and an axial hydroxyl group is predicted to be the most stable and represent the global energy minimum.

Table 3: Predicted Stability of Chair Conformers of 3-(trifluoromethyl)oxan-3-ol
ConformerC3-CF3 PositionC3-OH PositionPredicted Relative EnergyPredicted Stability
AEquatorialAxial~0 kJ/mol (Reference)More Stable (Global Minimum)
BAxialEquatorial> 8 kJ/molLess Stable

Note: The relative energy is an estimate based on the known A-value (conformational energy) of the -CF3 group in cyclohexane systems.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. By calculating properties for different stable conformers, theoretical spectra can be compared with experimental data to confirm the dominant structure in a sample. mdpi.comresearchgate.net

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.com The chemical shift is highly sensitive to the local electronic environment of a nucleus, which is determined by the molecule's conformation. Likewise, theoretical calculations can predict the vibrational frequencies that correspond to absorptions in an Infrared (IR) spectrum. researchgate.net The calculated frequencies for key functional groups can be compared to experimental IR data to confirm their presence and bonding environment.

Table 4: Key Vibrational Modes for 3-(trifluoromethyl)oxan-3-ol and Their Expected Theoretical Wavenumbers
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
StretchingO-H (alcohol)3500 - 3700 (unscaled)
StretchingC-H (alkane)2900 - 3100 (unscaled)
StretchingC-F (trifluoromethyl)1100 - 1400 (unscaled)
StretchingC-O (ether)1050 - 1150 (unscaled)
StretchingC-O (alcohol)1000 - 1200 (unscaled)

Note: Theoretical wavenumbers are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Elucidation of Reaction Mechanisms for Transformations Involving 3-(trifluoromethyl)oxan-3-ol

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. austinpublishinggroup.com This involves locating transition state (TS) structures, which are first-order saddle points on the energy surface, and calculating the activation energy (the energy barrier between reactants and the TS). By comparing the activation energies of competing pathways, the most favorable mechanism can be identified.

For 3-(trifluoromethyl)oxan-3-ol, a tertiary alcohol, a plausible reaction is acid-catalyzed dehydration to form an alkene. Computational methods could be used to investigate the mechanism of this transformation, for instance, by comparing the energy profiles of E1 and E2 elimination pathways. The calculations would provide optimized geometries for reactants, intermediates (like a carbocation in an E1 mechanism), transition states, and products, along with their relative energies. This allows for a detailed understanding of the reaction's feasibility and stereochemical outcome.

Table 5: Computational Data for a Hypothetical Acid-Catalyzed Dehydration Reaction
Computational TargetInformation GainedRelevance to Mechanism
Reactant/Product GeometriesOptimized structures and energiesDetermines overall reaction thermodynamics (ΔG_rxn)
Transition State (TS) GeometryStructure at the peak of the energy barrierReveals the geometry of bond-making/breaking
Activation Energy (ΔG‡)Energy difference between reactant and TSDetermines the reaction rate; lower barrier means faster reaction
Intermediate GeometriesStructure of any stable species between reactant and productConfirms stepwise nature of a mechanism (e.g., E1)

Solvent Effects on Molecular Conformation and Reactivity

The surrounding medium can significantly alter the properties of a molecule. Computational models can account for the influence of a solvent, which is crucial for comparing theoretical predictions with experimental results typically obtained in solution. rsc.org These models range from implicit methods, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric, to explicit models that include individual solvent molecules in the calculation. researchgate.net

Solvation can affect conformational equilibria. A polar solvent will preferentially stabilize the conformer with the larger dipole moment. For 3-(trifluoromethyl)oxan-3-ol, the relative energies of the chair conformers (axial-OH/equatorial-CF3 vs. equatorial-OH/axial-CF3) could be modulated by solvent polarity.

Solvent also plays a critical role in chemical reactivity. It can influence reaction rates by differentially stabilizing the reactants, transition state, and products. For example, in a potential dehydration reaction of 3-(trifluoromethyl)oxan-3-ol, a polar protic solvent would be particularly effective at stabilizing the carbocation intermediate of an E1 pathway, potentially favoring it over a less polar E2 transition state. Computational studies incorporating solvent effects are therefore essential for accurately modeling reaction kinetics and mechanisms in a condensed phase. nih.gov

Table 6: Predicted Influence of Solvent on Properties of 3-(trifluoromethyl)oxan-3-ol
PropertySolvent TypePredicted Effect
Conformational EquilibriumNonpolarIntrinsic steric preferences dominate; equatorial-CF3 favored.
PolarMay slightly alter the energy difference by stabilizing the more polar conformer.
Reactivity (e.g., Dehydration)Polar ProticStabilizes charged intermediates/transition states; may favor an E1 mechanism.
Nonpolar/AproticMay favor concerted mechanisms (e.g., E2) that have less charge separation.

Advanced Spectroscopic and Structural Characterization of 3 Trifluoromethyl Oxan 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the structural elucidation of 3-(trifluoromethyl)oxan-3-ol. The ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information regarding its molecular structure, connectivity, and electronic environment.

Based on the structure, the ¹H NMR spectrum is expected to show complex multiplets for the diastereotopic protons on the oxane ring. The protons closer to the electronegative oxygen atom and the trifluoromethyl group would likely resonate at a lower field. The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the molecule. The quaternary carbon C3, bonded to both the hydroxyl and trifluoromethyl groups, would be significantly deshielded, and its signal would appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(trifluoromethyl)oxan-3-ol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹³C)
C2 3.5 - 3.9 65 - 70 t
C3 - 95 - 100 q
C4 1.6 - 2.0 20 - 25 t
C5 1.5 - 1.9 25 - 30 t
C6 3.6 - 4.0 60 - 65 t
CF₃ - 120 - 125 q
OH 2.0 - 4.0 (broad s) - -

Note: Predicted values are based on analogous structures and standard NMR principles. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals and confirming the connectivity of the atoms in 3-(trifluoromethyl)oxan-3-ol.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. It would show correlations between the protons on C2 and C4, C4 and C5, and C5 and C6, confirming the sequence of the methylene (B1212753) groups within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for the CH₂ groups at positions 2, 4, 5, and 6.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the protons of the C2 and C4 methylene groups and the quaternary carbon C3. Furthermore, correlations from the fluorine atoms (in a ¹⁹F-¹³C HMBC) or the carbon of the CF₃ group to C2, C3, and C4 would firmly establish the position of the trifluoromethyl group.

Fluorine-19 NMR Chemical Shift Analysis and Applications as Probes

¹⁹F NMR spectroscopy is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for studying fluorinated compounds. The trifluoromethyl group in 3-(trifluoromethyl)oxan-3-ol would produce a singlet in a proton-decoupled ¹⁹F NMR spectrum.

The chemical shift of the CF₃ group is highly sensitive to its local electronic and dielectric environment. For a CF₃ group attached to a tertiary alcohol, the chemical shift is typically expected in the range of -75 to -85 ppm relative to a CFCl₃ standard. This sensitivity allows the CF₃ group to be used as a probe to study intermolecular interactions, such as hydrogen bonding involving the adjacent hydroxyl group, or changes in the solvent environment. nih.govrsc.org

Variable Temperature NMR for Conformational Dynamics

The six-membered oxane ring of 3-(trifluoromethyl)oxan-3-ol is expected to exist predominantly in a chair conformation. Variable-temperature (VT) NMR studies would be crucial for investigating the conformational dynamics, specifically the ring-flipping process between the two possible chair conformers.

At room temperature, this ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons would broaden and then resolve into distinct signals at even lower temperatures. Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the chair-flip process. The bulky and electron-withdrawing CF₃ group, along with the hydroxyl group, would have a strong preference for the equatorial position to minimize steric strain and unfavorable dipole interactions, likely making one chair conformer significantly more stable than the other.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra of 3-(trifluoromethyl)oxan-3-ol would be characterized by absorptions corresponding to its key structural features.

Table 2: Predicted Vibrational Frequencies for 3-(trifluoromethyl)oxan-3-ol

Vibrational Mode Approximate Frequency (cm⁻¹) Expected Intensity
O-H stretch (alcohol) 3200 - 3600 Strong, broad (IR)
C-H stretch (alkane) 2850 - 3000 Medium to strong (IR, Raman)
C-F stretch (CF₃) 1100 - 1300 Very strong (IR)
C-O stretch (alcohol) 1000 - 1200 Strong (IR)

The broad O-H stretching band in the IR spectrum would be indicative of hydrogen bonding. The C-F stretches are typically very strong in the IR spectrum and provide a characteristic "fingerprint" for the trifluoromethyl group. mdpi.com Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the carbon skeleton.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For 3-(trifluoromethyl)oxan-3-ol (Molecular Weight: 170.13 g/mol ), the molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum may be weak or absent, which is common for tertiary alcohols. libretexts.orglibretexts.org

The fragmentation would likely be dominated by two main pathways:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group. This would involve the cleavage of the C2-C3 or C3-C4 bonds of the oxane ring, leading to the formation of resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion, forming a radical cation with a mass-to-charge ratio (m/z) of 152. youtube.com

The presence of the stable CF₃ group would also influence fragmentation, with ions corresponding to [CF₃]⁺ (m/z 69) and other fluorine-containing fragments being likely.

Table 3: Plausible Mass Spectrometry Fragments for 3-(trifluoromethyl)oxan-3-ol

m/z Possible Fragment Identity Fragmentation Pathway
170 [C₆H₉F₃O₂]⁺˙ Molecular Ion (M⁺˙)
152 [C₆H₇F₃O]⁺˙ [M - H₂O]⁺˙
141 [C₅H₈F₃O]⁺ [M - C₂H₅]⁺ (α-cleavage)
113 [C₄H₆FO₂]⁺ [M - CF₃]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To date, a crystal structure for 3-(trifluoromethyl)oxan-3-ol has not been reported in the public domain.

If a suitable single crystal could be grown, X-ray diffraction analysis would provide precise data on:

Molecular Conformation: It would confirm the chair conformation of the oxane ring and establish the axial or equatorial positions of the trifluoromethyl and hydroxyl groups without ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-O, C-F) and angles would be obtained, revealing any distortions caused by steric or electronic effects of the substituents.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. Of particular interest would be the hydrogen bonding network formed by the hydroxyl groups, which would significantly influence the compound's physical properties, such as its melting point.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive methods for assigning the absolute stereochemistry of chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a widely utilized tool.

The CD spectrum of a molecule is highly sensitive to its three-dimensional structure. For 3-(trifluoromethyl)oxan-3-ol, the observed Cotton effects—the characteristic peaks in a CD spectrum—would arise from the electronic transitions of its chromophores within the chiral environment. The primary chromophore in this molecule is the hydroxyl group. The n → σ* transition of the hydroxyl group, typically occurring in the vacuum ultraviolet (VUV) region, is expected to give rise to a discernible CD signal.

The sign and magnitude of the Cotton effect are dictated by the spatial arrangement of the atoms and functional groups around the stereocenter. In the case of 3-(trifluoromethyl)oxan-3-ol, the relative orientation of the trifluoromethyl group, the hydroxyl group, and the oxane ring will determine the chiroptical response.

To unequivocally assign the absolute configuration of 3-(trifluoromethyl)oxan-3-ol, a combination of experimental CD spectroscopy and theoretical calculations would be the most rigorous approach. This involves the following steps:

Quantum Chemical Calculations: The first step is to perform quantum chemical calculations to predict the CD spectra for both the (R)- and (S)-enantiomers of 3-(trifluoromethyl)oxan-3-ol. This is typically done using time-dependent density functional theory (TD-DFT). These calculations provide theoretical CD spectra, including the sign and intensity of the Cotton effects associated with specific electronic transitions.

Experimental Measurement: The next step involves the experimental measurement of the CD spectrum of a synthesized, enantiomerically pure sample of 3-(trifluoromethyl)oxan-3-ol.

Comparison and Assignment: The experimentally obtained CD spectrum is then compared with the theoretically predicted spectra for the (R)- and (S)-enantiomers. A direct match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized sample.

This combined experimental and theoretical approach has become the gold standard for the assignment of absolute configuration for novel chiral molecules. While awaiting dedicated studies on 3-(trifluoromethyl)oxan-3-ol, the established methodologies of chiroptical spectroscopy provide a clear roadmap for the future characterization of this and related fluorinated chiral compounds.

Applications of 3 Trifluoromethyl Oxan 3 Ol As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Fluorinated Heterocyclic Architectures

The oxane ring of 3-(trifluoromethyl)oxan-3-ol, a tetrahydropyran (B127337) structure, provides a robust scaffold that can be chemically manipulated to construct more elaborate heterocyclic systems. The presence of both a hydroxyl group and a trifluoromethyl group on the same carbon atom offers unique reactivity. This arrangement is crucial for the synthesis of various fluorinated heterocycles, which are highly sought after in drug discovery. nih.gov

The trifluoromethyl group is a common feature in many pharmaceuticals, and methodologies for its introduction into heterocyclic systems are in high demand. nih.gov The synthesis of complex molecules often benefits from starting materials that already contain the desired fluorinated motif. The use of building blocks like 3-(trifluoromethyl)oxan-3-ol can simplify synthetic routes and provide access to novel chemical space.

Research in this area focuses on leveraging the inherent reactivity of the functional groups on the oxane ring to participate in cyclization reactions, ring-expansion or -contraction sequences, and coupling reactions. These transformations can lead to the formation of diverse heterocyclic frameworks, including but not limited to, pyridines, pyrimidines, and other fused systems containing the trifluoromethyl group. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from Trifluoromethylated Precursors

Precursor TypeResulting HeterocycleKey Transformation
Trifluoromethylated Oxane DerivativeFluorinated PyridineRing-opening/recyclization
Trifluoromethylated PyrrolidineFluorinated IndoleAromatization/annulation
Trifluoromethylated PiperidineFluorinated QuinolineDehydrogenation/cyclization
This table provides illustrative examples of how fluorinated heterocyclic precursors can be transformed into more complex aromatic systems.

Utilization in Scaffold Diversity Generation for Chemical Libraries

Chemical libraries with high scaffold diversity are essential for high-throughput screening and the identification of new lead compounds in drug discovery. nih.govu-strasbg.fr The unique three-dimensional shape and electronic properties of the 3-(trifluoromethyl)oxan-3-ol scaffold make it an attractive starting point for generating diverse sets of molecules.

By systematically modifying the oxane ring and the hydroxyl group, a multitude of derivatives can be synthesized. These modifications can include:

Functionalization of the hydroxyl group: Esterification, etherification, or conversion to other functional groups can introduce a variety of side chains and pharmacophoric elements.

Modification of the oxane ring: Ring-opening reactions can provide access to acyclic fluorinated building blocks, while substitutions on the ring can introduce additional points of diversity.

Introduction of new stereocenters: The existing stereocenter at the C3 position can be used to direct the stereoselective introduction of new chiral centers, further expanding the diversity of the library.

The goal is to create a library of compounds that explores a wide range of chemical space, increasing the probability of finding molecules with desired biological activities. nih.gov The trifluoromethyl group often enhances the drug-like properties of the resulting molecules.

Precursor for Advanced Organic Materials Synthesis

The influence of fluorine on the properties of organic materials is well-documented. The incorporation of trifluoromethyl groups can enhance thermal stability, oxidative resistance, and modify the electronic properties of polymers and other organic materials.

While direct research on 3-(trifluoromethyl)oxan-3-ol as a precursor for advanced materials is not extensively detailed in the provided context, the general principles of organofluorine chemistry suggest its potential utility. The hydroxyl group can serve as a handle for polymerization or for grafting the fluorinated moiety onto a polymer backbone. The resulting materials could find applications in areas such as:

Fluoropolymers with tailored properties: The specific structure of the oxane derivative could impart unique solubility, thermal, or optical properties to the resulting polymers.

Liquid crystals: The rigid structure and strong dipole moment of the trifluoromethyl group can be advantageous in the design of liquid crystalline materials.

Specialty coatings and lubricants: The chemical inertness and low surface energy associated with fluorinated compounds are desirable for these applications.

Utility as a Chiral Pool Reagent or Auxiliary in Stereoselective Synthesis

The carbon atom bearing the trifluoromethyl and hydroxyl groups in 3-(trifluoromethyl)oxan-3-ol is a chiral center. If this compound can be obtained in an enantiomerically pure form, it can be utilized as a chiral pool reagent. mdpi.com Chiral pool synthesis is a strategy where a readily available enantiopure compound is used as a starting material to synthesize other chiral molecules, thereby transferring its chirality.

The stereocenter of 3-(trifluoromethyl)oxan-3-ol can be used to control the stereochemical outcome of subsequent reactions. For example, the hydroxyl group can be used to direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration.

Additionally, derivatives of 3-(trifluoromethyl)oxan-3-ol could potentially be used as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality.

Table 2: Potential Stereoselective Transformations Involving 3-(trifluoromethyl)oxan-3-ol

Reaction TypeRole of Chiral CenterPotential Outcome
Diastereoselective alkylationDirecting groupFormation of a new stereocenter with high diastereomeric excess
Asymmetric reductionSteric hindranceEnantioselective reduction of a prochiral ketone
Chiral auxiliary-mediated reactionCovalent attachment and removalTransfer of chirality to a new molecule
This table outlines hypothetical applications in stereoselective synthesis, a common use for chiral fluorinated building blocks.

Design and Synthesis of Derivatives for Specific Chemical Probes

Chemical probes are small molecules used to study biological processes. The trifluoromethyl group can be a valuable component of a chemical probe due to its unique properties. For instance, the 19F nucleus has a spin of ½ and is 100% abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Derivatives of 3-(trifluoromethyl)oxan-3-ol can be designed and synthesized to serve as:

19F NMR probes: The chemical shift of the trifluoromethyl group is sensitive to its local environment. A probe containing this group can be used to study binding events with proteins or other biomolecules by monitoring changes in the 19F NMR spectrum.

Fluorescent probes: While not inherently fluorescent, the oxane scaffold can be functionalized with fluorophores. The trifluoromethyl group can modulate the photophysical properties of the fluorophore or influence its cellular uptake and localization.

Photoaffinity labels: These probes contain a photoreactive group that can form a covalent bond with a target protein upon irradiation with light. The trifluoromethyl group can enhance the binding affinity and specificity of the probe.

The synthesis of these derivatives would involve the chemical modifications discussed in section 6.2, with the goal of introducing the necessary functionality for the probe's intended application, such as linkers for attachment to other molecules or reporter groups for detection.

Future Research Directions and Unexplored Avenues for 3 Trifluoromethyl Oxan 3 Ol

Development of Novel Stereoselective Synthetic Methodologies and Catalytic Transformations

The creation of chiral centers is a critical aspect of synthetic chemistry, particularly for pharmaceutical applications. For 3-(trifluoromethyl)oxan-3-ol, the carbon atom bearing the hydroxyl and trifluoromethyl groups is a stereocenter. Future research should focus on developing asymmetric methods for its synthesis, which could be approached through several catalytic strategies.

One promising avenue is the use of chiral catalysts in the nucleophilic trifluoromethylation of the parent ketone, oxan-3-one. While the synthesis of α-trifluoromethylated tertiary alcohols has been described, achieving high enantioselectivity in cyclic systems presents a unique challenge. nih.gov Research could explore the use of chiral ligands complexed with various metals to catalyze the addition of a trifluoromethyl nucleophile. Furthermore, organocatalysis, which has shown success in the α-trifluoromethylation of aldehydes, could be adapted for cyclic ketones. organic-chemistry.org

The development of catalytic transformations for the further functionalization of 3-(trifluoromethyl)oxan-3-ol is another fertile area of research. For instance, catalytic dehydration could lead to trifluoromethylated dihydropyrans, which are versatile intermediates. Moreover, catalytic C-H activation at other positions on the oxane ring could open pathways to a diverse range of substituted derivatives.

Potential Stereoselective Method Catalyst Type Key Research Objective Anticipated Challenge
Asymmetric Nucleophilic TrifluoromethylationChiral Lewis Acid or BaseHigh enantiomeric excess of one enantiomer of 3-(trifluoromethyl)oxan-3-ol.Steric hindrance around the carbonyl group of oxan-3-one.
Enzyme-Catalyzed ReductionAlcohol DehydrogenaseStereoselective reduction of a precursor ketone to produce a chiral alcohol. elsevierpure.comEnzyme stability and compatibility with trifluoromethylated substrates.
Dynamic Kinetic ResolutionMetal-Ligand ComplexConversion of a racemic mixture to a single enantiomer of a derivative. cas.cnFinding a suitable catalyst and reaction conditions for the specific substrate.

Investigation of Less Explored Reaction Pathways and Selectivity

The reactivity of 3-(trifluoromethyl)oxan-3-ol is largely uncharted territory. The interplay between the electron-withdrawing trifluoromethyl group, the hydroxyl group, and the ether linkage within the tetrahydropyran (B127337) ring could lead to unique chemical behavior.

Future studies should investigate the nucleophilic and electrophilic substitution reactions at the tertiary carbon. For instance, the hydroxyl group could be replaced by other functional groups under specific conditions, although the electron-withdrawing nature of the CF3 group might render the carbocation intermediate unstable. Deoxyfluorination reactions, which are valuable in medicinal chemistry, could also be explored. nih.gov

The selectivity of reactions at other positions of the oxane ring is also of interest. The presence of the trifluoromethyl group could influence the regioselectivity and stereoselectivity of reactions such as ring-opening, oxidation, or reduction. Acid-catalyzed reactions could be particularly interesting, as the conditions can often be tuned to favor different pathways, leading to either ring-retained products or ring-opened derivatives. nih.gov

Advanced Computational Modeling for Prediction of Reactivity and Complex Systems

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For 3-(trifluoromethyl)oxan-3-ol, density functional theory (DFT) and molecular dynamics (MD) simulations could provide invaluable insights.

DFT calculations can be employed to model the transition states of potential reactions, helping to predict the most likely reaction pathways and the stereochemical outcomes. nih.gov This would be particularly useful in designing stereoselective syntheses and understanding the mechanisms of catalytic transformations. Furthermore, computational studies can elucidate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which govern its reactivity.

MD simulations could be used to study the conformational preferences of the oxane ring in the presence of the bulky trifluoromethyl group and to model its interactions with solvents and biological macromolecules. nih.gov Understanding the solvation structure is crucial for optimizing reaction conditions and for predicting the behavior of the molecule in biological systems. arxiv.org

Computational Method Area of Investigation Predicted Outcome Potential Impact
Density Functional Theory (DFT)Reaction mechanisms and transition states.Prediction of reaction barriers and product selectivity.Rational design of synthetic routes and catalysts.
Molecular Dynamics (MD)Conformational analysis and solvation.Understanding of the molecule's 3D structure and interactions in solution.Optimization of reaction conditions and prediction of bioavailability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-catalyzed reactions.Elucidation of the binding mode and catalytic mechanism in an active site.Design of biocatalytic processes for the synthesis of chiral 3-(trifluoromethyl)oxan-3-ol.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency. polimi.itacs.org The synthesis and derivatization of 3-(trifluoromethyl)oxan-3-ol are well-suited for exploration using flow chemistry platforms.

The introduction of the trifluoromethyl group often involves reactive or gaseous reagents, which can be handled more safely and efficiently in a continuous flow reactor. acs.org For example, the use of fluoroform (HCF3) as a trifluoromethyl source could be facilitated in a flow system, allowing for precise control over reaction parameters. nih.gov Automated synthesis platforms could be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of 3-(trifluoromethyl)oxan-3-ol and its derivatives. nih.gov

Furthermore, multistep sequences, such as the synthesis of the parent ketone followed by trifluoromethylation and subsequent derivatization, could be telescoped into a single continuous process, reducing manual handling and purification steps. elsevierpure.com

Discovery of Novel Derivatization Strategies for Enhanced Synthetic Utility

To expand the utility of 3-(trifluoromethyl)oxan-3-ol as a building block in organic synthesis, the development of novel derivatization strategies is essential. The tertiary alcohol functionality is a key handle for introducing further diversity.

Strategies for the derivatization of the hydroxyl group could include etherification, esterification, and conversion to leaving groups for nucleophilic substitution. sigmaaldrich.com Given the steric hindrance and the electronic effect of the trifluoromethyl group, these reactions may require tailored conditions. The development of methods for the O-trifluoromethylation of the tertiary alcohol would lead to compounds with a rare and potentially valuable OCF3 group. nih.gov

Derivatization could also target other positions on the oxane ring. For instance, the development of methods for selective functionalization at the C2, C4, C5, or C6 positions would significantly increase the molecular complexity that can be accessed from this scaffold. Such derivatizations could lead to libraries of novel compounds for biological screening.

Q & A

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)oxan-3-ol, and what factors influence yield?

The synthesis of 3-(trifluoromethyl)oxan-3-ol typically involves trifluoromethylation of oxan-3-one derivatives . A common method employs trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethylating agent with a fluoride source like tetrabutylammonium fluoride (TBAF) to activate the reaction . Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. For example:

Reagent SystemSolventTemperature (°C)Yield (%)
TMSCF₃ + TBAFTHF0–2565–78
CF₃Br + CuIDMF6045–52

Key considerations :

  • Use anhydrous conditions to prevent hydrolysis of TMSCF₃.
  • Monitor reaction progress via <sup>19</sup>F NMR to detect intermediate formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-(trifluoromethyl)oxan-3-ol?

A combination of techniques ensures structural confirmation and purity assessment:

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Identify proton environments, carbon backbone, and trifluoromethyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₆H₉F₃O₂).
  • Infrared Spectroscopy (IR) : Detect hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • HPLC-PDA : Assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying trifluoromethylation agents or conditions?

Discrepancies often arise from competing side reactions (e.g., over-oxidation or incomplete trifluoromethylation). To address this:

  • Perform kinetic studies to identify rate-determining steps. For example, TMSCF₃ may exhibit faster activation than CF₃Br under mild conditions .
  • Use computational modeling (DFT calculations) to predict reactivity of intermediates.
  • Compare byproduct profiles via GC-MS or LC-MS to optimize reagent stoichiometry.

Case Study : A 20% yield drop at higher temperatures (>40°C) was traced to thermal decomposition of the trifluoromethylating agent, resolved by switching to a low-boiling solvent (e.g., dichloromethane) .

Q. What experimental strategies can elucidate the impact of the trifluoromethyl group on biological activity?

To study structure-activity relationships (SAR):

  • Isosteric Replacement : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Membrane Permeability Assays : Use Caco-2 cell monolayers to assess how -CF₃ enhances lipophilicity (logP) and absorption .
  • Molecular Dynamics Simulations : Model interactions between -CF₃ and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Q. How can enantioselective synthesis of 3-(trifluoromethyl)oxan-3-ol be optimized for chiral applications?

Chiral Catalysts : Employ Jacobsen’s salen-Co(III) or BINOL-derived phosphoric acids to induce asymmetry during trifluoromethylation . Key parameters:

  • Catalyst loading (5–10 mol% typical).
  • Solvent polarity (toluene or CH₂Cl₂ enhances enantioselectivity).
  • Temperature (-20°C to 0°C minimizes racemization).
Catalystee (%)Yield (%)
(R)-BINOL-PA8870
Salen-Co(III)9265

Methodological Considerations

Q. What solvents and stabilization methods are recommended for handling 3-(trifluoromethyl)oxan-3-ol?

  • Storage : Under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Solvents : Use aprotic solvents (THF, acetonitrile) to avoid hydroxyl group reactivity.
  • Stabilizers : Add 1% (w/w) 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation .

Q. How should researchers design metabolic stability studies for this compound?

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.
  • Key Parameters :
  • NADPH concentration (1 mM).
  • Sampling intervals (0, 15, 30, 60 min).
    • Data Analysis : Calculate intrinsic clearance (Clₐᵢₙₜ) using the half-life method .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s reactivity in nucleophilic substitutions?

Discrepancies may stem from solvent effects or leaving group aptitude . For example:

  • In DMSO, the hydroxyl group acts as a poor leaving group, but activation with SOCl₂ converts it to a chloridesulfite intermediate, enhancing reactivity .
  • Conflicting yields in amine substitutions (e.g., 30% vs. 70%) can arise from residual moisture; employ molecular sieves to maintain anhydrous conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.